molecular formula C16H15N3O4 B11029015 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Cat. No.: B11029015
M. Wt: 313.31 g/mol
InChI Key: CRMWZZUCYZUVNB-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a synthetic small molecule featuring a dihydroquinazolinone core substituted with a 2-methoxyethyl group at position 3 and a furan-2-carboxamide moiety at position 6. Its molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of approximately 325.3 g/mol (estimated based on structural analogs) .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O4/c1-22-8-6-19-10-17-13-5-4-11(9-12(13)16(19)21)18-15(20)14-3-2-7-23-14/h2-5,7,9-10H,6,8H2,1H3,(H,18,20)

InChI Key

CRMWZZUCYZUVNB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The furan ring and the quinazolinone core can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Area
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (Target Compound) Dihydroquinazolinone 3-(2-Methoxyethyl), 6-furan-2-carboxamide ~325.3 Kinase inhibition (hypothesized)
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Thioether-linked 4-methoxyphenyl, furyl, methoxyphenyl ~563.6 Cardiovascular (calcium channel modulation)
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Thioether-linked 4-bromophenyl, furyl, methoxyphenyl ~627.5 Cardiovascular (calcium channel modulation)
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide Dihydroquinazolinone 3-(2-Methoxyethyl), 6-butanamide-linked quinazolinone 433.5 Anti-infection, signaling pathways
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Beta-lactam antibiotic analog) Beta-lactam Bicyclic thiazolidine, phenylacetamido groups ~627.6 Antibacterial

Key Observations:

  • Core Heterocycles: The target compound’s dihydroquinazolinone core distinguishes it from 1,4-dihydropyridines (AZ331/AZ257) and beta-lactams. Dihydroquinazolinones are often associated with kinase inhibition, while dihydropyridines target voltage-gated calcium channels .
  • Substituent Effects : The furan-2-carboxamide group in the target compound may enhance solubility compared to the thioether-linked aryl groups in AZ331/AZ257. However, the latter’s bulkier substituents could improve target binding affinity .
  • Molecular Weight : The target compound’s lower molecular weight (~325 g/mol) compared to analogs like AZ257 (~627 g/mol) may favor better bioavailability and blood-brain barrier penetration .

Pharmacological Activity

  • Target Compound: Hypothesized to modulate kinase-driven pathways (e.g., PI3K/Akt/mTOR) due to structural similarity to known dihydroquinazolinone-based inhibitors .
  • AZ331/AZ257 : As 1,4-dihydropyridines, these likely act as calcium channel blockers, analogous to nifedipine, and are used in hypertension .
  • Beta-lactam Analogs: Target bacterial cell wall synthesis via penicillin-binding proteins, a mechanism unrelated to the quinazolinone derivatives .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound may increase hydrophilicity compared to the lipophilic bromophenyl substituent in AZ257 .
  • Stability: The dihydroquinazolinone core is prone to oxidation at the 4-oxo position, necessitating formulation optimizations, whereas beta-lactams are susceptible to enzymatic degradation .

Research Findings and Gaps

  • Limited published data exist on the target compound’s specific activity. However, the structurally related N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1574326-65-0) has been implicated in anti-infection and signaling pathway studies .
  • AZ331/AZ257 demonstrate nanomolar potency in calcium channel assays, but their high molecular weights limit CNS penetration .

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a complex organic compound that integrates a quinazolinone core with a furan ring and a carboxamide functional group. Its unique structural features suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is C15H16N4O3C_{15}H_{16}N_4O_3 with a molecular weight of approximately 300.32 g/mol. The compound features:

  • A quinazolinone moiety which is known for various biological activities.
  • A furan ring that may enhance its reactivity and interaction with biological systems.
  • A carboxamide group which can influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, including those responsible for plant diseases such as Xanthomonas axonopodis and Xanthomonas oryzae with EC50 values as low as 15 μg/ml . While specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer properties. For example, compounds within this class have demonstrated cytotoxic effects on various human tumor cell lines. While direct studies on this compound are scarce, the presence of the quinazoline structure implies potential activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's carboxamide functionality is known to interact with enzymes, potentially acting as an inhibitor. Similar compounds have shown urease inhibitory activity, which could be relevant for treating infections caused by Helicobacter pylori . This suggests that this compound may also possess enzyme-inhibitory properties.

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds provides insight into the potential biological activity of this compound:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound AQuinazoline + FuranEC50: 15 μg/mlHigh cytotoxicity
Compound BQuinazoline + ThioetherModerate activityModerate cytotoxicity
N-[3-(2-methoxyethyl)-4-oxo...Quinazoline + Furan + CarboxamideTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 2-furoyl chloride with a substituted quinazolinone precursor under anhydrous conditions (e.g., THF or DCM) using triethylamine as a base.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (60–80°C) to improve yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyethyl group at quinazolinone C3, furanamide at C6) .
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+) and purity assessment.
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% formic acid) to detect impurities (<0.5%) .

Q. What are the primary biological targets or assays used in preliminary screening for this compound?

  • Assays :

  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antiviral activity : Docking against viral polymerases (e.g., poxvirus) with AutoDock Vina, validated by plaque reduction neutralization tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

  • Approach :

  • Variation of substituents : Replace methoxyethyl with cyclopropane or morpholine groups to modulate lipophilicity (logP) .
  • Bioisosteric replacement : Substitute furan with thiophene or oxadiazole to enhance metabolic stability .
  • Data analysis : Use IC50_{50} values from dose-response curves and molecular dynamics simulations (e.g., GROMACS) to correlate structural changes with activity .

Q. How can contradictory data between computational docking and experimental bioactivity results be resolved?

  • Troubleshooting :

  • Docking refinement : Apply induced-fit docking (IFD) in Schrödinger Suite to account for protein flexibility .
  • Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) to rule out assay artifacts.
  • Impurity analysis : Use LC-MS to confirm compound integrity; trace impurities (e.g., hydrolyzed amide) may skew results .

Q. What advanced computational modeling strategies are suitable for predicting pharmacokinetic properties?

  • Tools :

  • ADMET prediction : SwissADME or QikProp for bioavailability, BBB permeability, and CYP450 inhibition profiles.
  • Metabolite identification : Use Xenosite to predict Phase I/II metabolism sites (e.g., oxidation of furan or quinazolinone) .

Q. What in vitro and in vivo models are recommended for evaluating the compound’s therapeutic potential?

  • Models :

  • In vitro : 3D tumor spheroids for cytotoxicity screening (e.g., HCT116 colon cancer) .
  • In vivo : Xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can impurity profiling and stability studies be conducted under ICH guidelines?

  • Protocol :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Quantification : Use validated HPLC methods with reference standards (e.g., alfuzosin-related impurities) .

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

  • Solutions :

  • Data collection : Use synchrotron radiation for low-symmetry crystals (e.g., monoclinic P21_1) with SHELXL for refinement .
  • Disorder modeling : Apply TLS (translation-libration-screw) parameters to resolve methoxyethyl group disorder .

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